molecular formula C8H6Cl2 B7769171 1,3-Dichloro-5-vinylbenzene CAS No. 2155-42-2

1,3-Dichloro-5-vinylbenzene

Cat. No.: B7769171
CAS No.: 2155-42-2
M. Wt: 173.04 g/mol
InChI Key: RVZNTKZAFRNXIK-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-vinylbenzene is an organic compound with the molecular formula C8H6Cl2. It is also known as 3,5-dichlorostyrene. This compound is characterized by the presence of two chlorine atoms and a vinyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-vinylbenzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms using electrophilic reagents.

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where benzene is treated with chlorine and vinyl reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-vinylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-vinylbenzene involves its interaction with various molecular targets and pathways. The chlorine atoms and the vinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-vinylbenzene is unique due to the specific positions of the chlorine atoms and the vinyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

1,3-dichloro-5-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNTKZAFRNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334175
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-42-2
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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